3-[benzyl(methyl)amino]-4H-thiochromen-4-one
Description
Properties
IUPAC Name |
3-[benzyl(methyl)amino]thiochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-18(11-13-7-3-2-4-8-13)15-12-20-16-10-6-5-9-14(16)17(15)19/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLKDVIVPQDLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CSC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl(methyl)amino]-4H-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the use of thiochromone derivatives, which are functionalized at specific positions to introduce the benzyl and methylamino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl(methyl)amino]-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and methylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiochromones depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiochromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways .
Case Study:
A study investigated the anticancer effects of thiochromenone derivatives, including 3-[benzyl(methyl)amino]-4H-thiochromen-4-one, on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent .
Antimicrobial Properties
Thiochromenones have also been evaluated for their antimicrobial activities against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
This table summarizes the antimicrobial efficacy observed during laboratory tests, highlighting the compound's potential in treating infections caused by resistant strains.
Anti-inflammatory Effects
The anti-inflammatory properties of thiochromenones have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 3-[benzyl(methyl)amino]-4H-thiochromen-4-one could be beneficial in treating inflammatory diseases.
Case Study:
In vitro studies have shown that this compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory conditions like arthritis .
Mechanism of Action
The mechanism of action of 3-[benzyl(methyl)amino]-4H-thiochromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of the benzyl and methylamino groups enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
The thiochromenone core distinguishes this compound from oxygen-based chromenones and coumarins. Key comparisons include:
Thiochromenone vs. Chromenone/Coumarin
- Hydrogen Bonding: The thiochromenone’s sulfur atom is less electronegative than oxygen, altering hydrogen-bonding capacity and molecular stacking in crystal structures .
Example Compounds :
- 3-(3-Nitrobenzyl)-4H-chromen-4-one (): A homoisoflavonoid with a chromenone core and nitrobenzyl substituent. The nitro group’s electron-withdrawing nature contrasts with the electron-donating benzyl(methyl)amino group in the target compound .
- 4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one (): A coumarin derivative with methoxybenzylamino and nitro groups. The coumarin core (2H-chromen-2-one) has distinct reactivity compared to thiochromenones .
Substituent Effects at Position 3
The benzyl(methyl)amino group at position 3 is pivotal for bioactivity. Comparisons with other substituents:
Amino vs. Nitro Groups
- The benzyl group enhances hydrophobic interactions, which may improve binding to lipophilic enzyme pockets .
- This group is common in homoisoflavonoids but may reduce solubility .
Amino vs. Aryl Groups
- 3-(4-Methylphenyl)-4H-chromen-4-one (): A simple aryl substituent lacks the hydrogen-bonding capability of amino groups, resulting in weaker interactions with polar targets. The methyl group contributes only steric and hydrophobic effects .
Dimeric vs. Monomeric Structures
- 3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one (): A dimeric thiochromenone linked at position 3. Dimeric structures often exhibit enhanced bioactivity due to multivalent binding but face challenges in pharmacokinetics (e.g., higher molecular weight, reduced solubility) .
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Research Implications
- Drug Discovery: The benzyl(methyl)amino group’s dual functionality (hydrogen bonding + hydrophobicity) makes the target compound a promising candidate for kinase inhibitors or GPCR-targeted therapies.
- Structural Optimization: Replacing oxygen with sulfur in the core could mitigate metabolic instability issues seen in chromenones .
- Synthetic Challenges: Further studies are needed to optimize the yield and purity of the target compound, drawing from methods used for coumarins and homoisoflavonoids .
Biological Activity
The compound 3-[benzyl(methyl)amino]-4H-thiochromen-4-one belongs to the thiochromenone family, which has garnered significant interest due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
3-[Benzyl(methyl)amino]-4H-thiochromen-4-one is characterized by a thiochromenone core, which is known for its ability to interact with various biological targets. The structural modifications, particularly the benzyl and methylamino groups, are crucial for enhancing its biological activity.
Biological Activity Overview
Research indicates that derivatives of thiochromen-4-one exhibit a range of biological activities, including:
- Antiparasitic Activity : Compounds in this class have shown efficacy against parasites responsible for malaria, leishmaniasis, and trypanosomiasis. For instance, a study reported that certain thiochromenone derivatives displayed an effective concentration (EC50) below 10 μM against these pathogens, indicating strong antiparasitic potential .
- Antioxidant Properties : The ability of thiochromenones to modulate oxidative stress through reactive oxygen species (ROS) generation is noteworthy. These compounds can act as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased ROS levels that contribute to parasite unviability .
- Cytotoxicity : In vitro studies using the MTT assay have demonstrated that thiochromenone derivatives can significantly reduce cell viability in various cancer cell lines. The mechanism involves disrupting key metabolic pathways, which is essential for cancer cell survival .
The biological activity of 3-[benzyl(methyl)amino]-4H-thiochromen-4-one can be attributed to several mechanisms:
- Allosteric Modulation : The compound acts as an allosteric modulator by interacting with specific amino acids in target enzymes, leading to conformational changes that disrupt their function . Key residues involved include Ser-14, Leu-17, and Trp-21.
- Enzyme Inhibition : The inhibition of trypanothione reductase by thiochromenone derivatives suggests a competitive interaction that alters the enzyme's normal function. This inhibition results in increased oxidative stress within the parasite cells .
Structure-Activity Relationship (SAR)
The variations in biological activity among thiochromenone derivatives highlight the importance of structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Benzyl group | Enhances binding affinity and selectivity |
| Methylamino group | Increases solubility and bioavailability |
| Halogen substitutions | Modulates electronic properties and reactivity |
Research indicates that specific modifications can lead to compounds with improved efficacy against targeted diseases while minimizing toxicity .
Case Studies
- Antiparasitic Efficacy : A study synthesized 27 new thiochromenone derivatives and evaluated their effects on Plasmodium falciparum. Results indicated several compounds with EC50 values below 10 μM, showcasing promise for further development as antimalarial agents .
- Cancer Cell Lines : In vitro tests on various cancer cell lines revealed that certain thiochromenones exhibit significant cytotoxic effects. For example, compounds were tested against breast cancer cells and showed IC50 values indicating potent anti-cancer properties .
Q & A
What are the most effective synthetic routes for 3-[benzyl(methyl)amino]-4H-thiochromen-4-one, and how do reaction conditions influence yield and purity?
Basic:
A transition-metal-free tandem synthesis method involves reacting (Z)-β-chlorovinyl ketones with benzylmethylamine via nucleophilic addition, followed by elimination of chloride and intramolecular nucleophilic aromatic substitution (SNAr) to form the thiochromen-4-one core . Optimizing solvent choice (e.g., 1,4-dioxane or toluene), temperature (room temperature to reflux), and stoichiometry of the amine is critical for minimizing side products like uncyclized intermediates.
Advanced:
For regioselective functionalization, consider introducing the benzyl(methyl)amino group post-cyclization. Computational modeling (DFT) can predict electronic effects of substituents on SNAr reactivity. For example, electron-withdrawing groups on the aromatic ring may accelerate cyclization but reduce amine nucleophilicity, requiring pH adjustments .
How can X-ray crystallography and SHELX software resolve structural ambiguities in 3-[benzyl(methyl)amino]-4H-thiochromen-4-one derivatives?
Basic:
Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths, angles, and torsion angles for unambiguous structural confirmation. For instance, the thiochromen-4-one core typically shows a planar conformation with C=O and C=S bond lengths of ~1.22 Å and ~1.65 Å, respectively .
Advanced:
High-resolution data (≤ 0.8 Å) enables charge-density analysis to study resonance effects in the thiochromenone system. Twinned crystals, common in sulfur-containing compounds, require SHELXD for structure solution and TWINLAW commands in SHELXL for refinement .
What methodologies are suitable for evaluating the biological activity of this compound, and how can structural modifications enhance potency?
Basic:
Standard in vitro assays include:
- Kinase inhibition : ATP-binding site competition assays (IC50 determination).
- Antimicrobial activity : MIC assays against Gram-positive/negative strains.
Thiochromen-4-ones often exhibit enhanced activity when the 3-position substituent (e.g., benzyl(methyl)amino) improves membrane permeability .
Advanced:
Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) can prioritize modifications. For example, replacing the benzyl group with a fluorinated aryl moiety may increase target binding via hydrophobic interactions, as seen in analogs like 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one .
What analytical challenges arise in purity assessment, and how can hyphenated techniques address them?
Basic:
HPLC-TOF with exact mass analysis (Δppm ≤ 1) distinguishes the target compound (C18H15NOS, [M+H]+ = 294.0957) from common by-products like uncyclized intermediates .
Advanced:
GC-MS coupled with derivatization (e.g., silylation) detects volatile impurities. For non-volatile polar by-products, HILIC-UV/ESI-MS provides superior resolution compared to reversed-phase methods .
How should researchers address contradictory data in crystallographic and spectroscopic studies?
Basic:
Contradictions in melting points or NMR shifts often stem from polymorphic forms. Differential Scanning Calorimetry (DSC) and variable-temperature NMR can identify polymorph transitions .
Advanced:
If X-ray data conflicts with computational predictions (e.g., bond angles), re-evaluate refinement parameters. For example, anisotropic displacement parameters in SHELXL may reveal thermal motion artifacts in flexible substituents .
What computational tools are recommended for mechanistic studies of its synthesis or bioactivity?
Advanced:
- Synthesis mechanism : Use Gaussian or ORCA for transition-state optimization in the SNAr step. Solvent effects (e.g., toluene vs. DMF) can be modeled with COSMO-RS .
- Bioactivity : Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability to targets like kinase domains over 100 ns trajectories .
What safety protocols are critical during handling, and how should reactive intermediates be managed?
Basic:
- Use PPE (nitrile gloves, safety goggles) and work under fume hoods due to potential respiratory irritancy .
- Store at 2–8°C under inert gas (Ar/N2) to prevent oxidation of the thiochromenone ring .
Advanced:
Reactive intermediates like β-chlorovinyl ketones require quenching with aqueous NaHCO3 before disposal. LC-MS monitoring ensures complete degradation of genotoxic impurities (e.g., benzyl chloride derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
